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Compound of Interest

Compound Name: Malt

Cat. No.: B15192052

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to rapid methods for testing the filtration
performance of malt. It includes troubleshooting guides, frequently asked questions (FAQS),
detailed experimental protocols, and comparative data to assist in experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during malt filtration
experiments.
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Problem

Potential Cause

Troubleshooting Steps

Slow Filtration Time

Poor Malt Quality: High levels
of B-glucans and
arabinoxylans, poor malt
modification, or low friability
can increase wort viscosity and
clog the filter bed.[1][2]

- Review the malt analysis
sheet for high B-glucan content
or low friability. - Consider
using a malt with better
modification. - If using
unmalted adjuncts, ensure
appropriate levels of

exogenous enzymes are used.

Inadequate Mashing
Procedure: Incorrect mash
temperatures can lead to
incomplete starch conversion
or insufficient breakdown of

gums, increasing viscosity.[3]

- Verify the mash bath
temperature is accurately
calibrated. - Ensure the
mashing protocol includes
appropriate rests for (3-
glucanase and protease

activity.

Fine Grist Particle Size: An
excessively fine grind can lead
to a compacted filter bed with

low permeability.[4]

- Adjust the mill settings to
achieve a coarser grind. -
Analyze the grist composition
to ensure an appropriate ratio

of coarse to fine particles.

High Wort Turbidity

Poor Malt Quality: High levels
of proteins and polyphenols
can lead to haze formation.
Incomplete cell wall breakdown
can release more turbidity-

causing particles.[1]

- Select malts with lower
protein content if clarity is
critical. - Ensure the malt is
well-modified to minimize the
release of haze-active

compounds.

Suboptimal Mashing
Conditions: Mashing at too
high a pH or for an insufficient
duration can result in poor
protein coagulation and

precipitation.

- Measure and adjust the pH of
the mash to the optimal range
(typically 5.2-5.6). - Ensure the
mash duration is sufficient for
enzymatic activity and protein

coagulation.
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Mechanical Shearing:

Excessive stirring or pumping - Reduce the speed of the
during the mashing process mash mixer. - Handle the mash
can break down particles and gently to avoid unnecessary
increase the amount of fine shearing forces.

solids in the wort.

] - Use a calibrated laboratory
Inconsistent Sample ) i
] o ) mill and ensure consistent
. i Preparation: Variations in . .
Inconsistent or Irreproducible o o grind settings. - Use an
milling, weighing, or water-to- .
Results ] o analytical balance for accurate
grist ratio will affect the
o measurements of malt and
outcome of the filtration test.
water.

- Use deionized or distilled

Variable Water Chemistry: The  water for consistency in

pH and mineral content of the laboratory-scale tests. - If
water used for mashing can using tap water, have it
impact enzyme activity and analyzed and consider

wort properties. adjustments to mimic process

water if necessary.

Clogged or Dirty Equipment: - Thoroughly clean all
Residue from previous glassware, mash beakers, and
experiments can contaminate filtration apparatus between

the sample and affect filtration.  experiments.

Frequently Asked Questions (FAQSs)

Q1: What is the purpose of a rapid malt filtration test?

A rapid malt filtration test is designed to quickly predict how a particular batch of malt will
perform during the filtration stage in a full-scale brewing process. It helps to identify potential
issues with runoff speed and wort clarity before committing a large volume of raw materials.

Q2: What are the key parameters measured in a malt filtration test?
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The primary parameters are filtration time (or rate) and wort clarity (measured as turbidity).
Other related analyses often performed on the collected wort include viscosity, extract yield,
pH, color, soluble nitrogen, and free amino nitrogen (FAN).[5][6][7]

Q3: How do B-glucans affect malt filtration?

B-glucans are high-molecular-weight polysaccharides found in the cell walls of barley. High
concentrations of 3-glucans increase the viscosity of the wort, which can lead to slow filtration
and blockages in the filter bed. Poorly modified malts tend to have higher levels of residual (3-
glucans.[1]

Q4: What is the difference between the EBC and MEBAK methods for filtration testing?

Both the European Brewery Convention (EBC) and the Mitteleuropaische Brautechnische
Analysenkommission (MEBAK) provide standardized methods for malt analysis, including
filtration performance. The EBC method often assesses filtration as part of the Congress Mash
procedure (EBC Method 4.5.1), where the time taken for the wort to filter is noted as "normal”
or "slow".[5] MEBAK provides a specific method for "Filtering Laboratory Mashes" (R-
205.04.730), which is a standardized lautering test.[8] While both aim to assess filtration, the
specific apparatus and procedure may differ.

Q5: Can | use a coffee filter for a simple filtration test?

While a coffee filter can provide a very basic and informal indication of filtration characteristics,
it is not a substitute for standardized laboratory filter paper (e.g., Whatman No. 1 or equivalent)
as specified in official methods like the EBC Congress Mash.[2] Standardized filter papers have
defined pore sizes and filtration characteristics, which are essential for obtaining reproducible
and comparable results.

Experimental Protocols

EBC Congress Mash and Filtration Speed Assessment
(Based on EBC Method 4.5.1)

This method provides a standardized wort that can be used to assess multiple malt quality
parameters, including filtration speed.
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Materials and Equipment:

Laboratory mill (e.g., Buhler-Miag disc mill)

e Mash bath with constant stirring

¢ 500 mL mash beakers

e Analytical balance

e Glass funnels

 Whatman No. 1 filter paper (or equivalent)

e 500 mL graduated cylinders

e Stopwatch

e Deionized water

Procedure:

Milling: Grind 50 g of the malt sample to a specified consistency (fine or coarse grind as
required for other analyses).

e Mashing-in: Add the 50 g of milled malt to a mash beaker. Place the beaker in a mash bath
at 45°C.

e Protein Rest: Add 200 mL of deionized water at 45°C to the malt and start the stirrer.
Maintain the temperature at 45°C for 30 minutes.

o Temperature Ramp: Increase the temperature of the mash bath at a rate of 1°C per minute
until it reaches 70°C.

e Saccharification Rest: Once the mash reaches 70°C, add 100 mL of deionized water at
70°C. Hold the temperature at 70°C for 60 minutes, with constant stirring.

e Mashing-off: Cool the mash to room temperature within 10-15 minutes.
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o Weight Adjustment: Add deionized water to bring the total weight of the mash to 450 g.

« Filtration: a. Place a Whatman No. 1 filter paper in a glass funnel over a 500 mL graduated
cylinder. b. Thoroughly stir the mash and pour the entire contents into the funnel. c. Collect
the first 100 mL of wort and gently pour it back into the funnel over the filter cake. d. Start the
stopwatch and record the time it takes for the entire volume of wort to filter.

o Assessment: The filtration speed is assessed as "normal” if the filtration is complete within 1
hour. If it takes longer than 1 hour, it is recorded as "slow".[5]

Rapid Turbidity-Based Malt Filtration Performance Test

This is a faster method that uses a simulated mashing procedure to assess the filtration
potential of malt by measuring the turbidity of the resulting wort.[1]

Materials and Equipment:

e Laboratory mill

e Thermostatic water bath

e Centrifuge

o Spectrophotometer or Nephelometer for turbidity measurement
e Analytical balance

e Enzyme solutions (a-amylase, B-glucanase, neutral protease)
e Deionized water

Procedure:

o Milling: Grind the malt sample to a fine consistency.

o Simulated Mash: a. Weigh a specific amount of milled malt (e.g., 10 g) into a centrifuge tube.
b. Add a defined volume of deionized water and a pre-determined ratio of a-amylase, 3-
glucanase, and neutral protease enzymes. An optimized ratio has been reported as 1:2:1 for
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a-amylase, B-glucanase, and neutral protease, respectively.[1] c. Incubate in a thermostatic
water bath at a specific temperature and for a set duration (e.g., 44°C for 38 minutes).[1]

o Enzyme Deactivation: Heat the mixture to deactivate the enzymes (e.g., in a boiling water
bath for 10 minutes).

« Clarification: Centrifuge the sample to separate the solid particles from the wort.

o Turbidity Measurement: Carefully collect the supernatant (wort) and measure its turbidity
using a nephelometer or spectrophotometer. The results are typically expressed in
Nephelometric Turbidity Units (NTU) or EBC turbidity units.

« Interpretation: A lower turbidity value indicates better filtration performance, as it suggests
that fewer haze-forming particles were extracted or that they were more effectively removed
during clarification. This method has shown a significant correlation with wort viscosity and [3-

glucan content.[1]

Data Presentation

The following table summarizes typical quantitative data for different malt types, comparing

their filtration performance indicators.

) ] B-Glucan
Filtration Wort Wort ) L
Malt Type ] o ] ] Content in Friability
Time Turbidity Viscosity
Wort
Well-Modified  Normal (< 1 Low (< 20 Low (~1.5 Low (< 150 )
) High (> 85%)
Pilsner Malt hour) EBC) mPa:s) mg/L)
Under- Moderate
- Slow (> 1 Moderate Moderate Moderate
Modified (150-250
) hour) (20-40 EBC) (~1.7 mPa:s) (75-85%)
Pilsner Malt mg/L)
Slow (> 1 High (> 40 High (> 1.8 High (> 250 N/A
Wheat Malt ( oh ( oh ( oh (
hour) EBC) mPa-s) mg/L) (huskless)
Caramel/Crys ] ] Moderate to Low to
Variable Variable ) Low (< 70%)
tal Malt High Moderate
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Note: The values presented are typical ranges and can vary depending on the specific malt
batch, crop year, and analytical method used.

Visualizations

Experimental Workflow for EBC Congress Mash and
Filtration Test
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Caption: Workflow for the EBC Congress Mash and filtration analysis.

Factors Influencing Malt Filtration Performance
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Caption: Key factors influencing malt filtration performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Rapid Methods for Malt
Filtration Performance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15192052#rapid-method-for-testing-the-filtration-
performance-of-malt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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